1,3-Benzenedisulfonic acid, 4-amino-, sodium salt
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Overview
Description
1,3-Benzenedisulfonic acid, 4-amino-, sodium salt is a chemical compound with the molecular formula C6H7NO6S2Na. It is a derivative of benzenedisulfonic acid, where an amino group is attached to the benzene ring. This compound is known for its solubility in water and its use in various chemical reactions and industrial applications.
Preparation Methods
1,3-Benzenedisulfonic acid, 4-amino-, sodium salt is prepared by sulfonating 4-aminobenzenesulfonic acid with oleum at temperatures ranging from 20°C to 130°C for 4 to 6.5 hours. The sulfonation mixture is then drained into water under pressure, and lime is added at 70°C to 75°C to separate the resulting gypsum. The calcium ions are precipitated with soda, and the calcium carbonate formed is removed. Finally, the sodium salt solution is concentrated by evaporation .
Chemical Reactions Analysis
1,3-Benzenedisulfonic acid, 4-amino-, sodium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different sulfonic acid derivatives.
Reduction: Reduction reactions can convert the amino group to other functional groups.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1,3-Benzenedisulfonic acid, 4-amino-, sodium salt has several scientific research applications:
Medicine: It is involved in the synthesis of various pharmaceutical compounds.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,3-Benzenedisulfonic acid, 4-amino-, sodium salt involves its interaction with molecular targets and pathways. The amino group can form hydrogen bonds with various biological molecules, affecting their structure and function. The sulfonic acid groups can participate in ionic interactions, influencing the compound’s solubility and reactivity .
Comparison with Similar Compounds
1,3-Benzenedisulfonic acid, 4-amino-, sodium salt can be compared with other similar compounds such as:
4,5-Dihydroxy-1,3-benzenedisulfonic acid disodium salt: This compound is used as a superoxide anion scavenger and colorimetric reagent for metals.
Benzene-1,3-disulfonic acid disodium salt: It is used in various industrial applications and has similar solubility properties.
The uniqueness of this compound lies in its amino group, which provides additional reactivity and potential for forming derivatives .
Properties
CAS No. |
63589-41-3 |
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Molecular Formula |
C6H5NNa2O6S2 |
Molecular Weight |
297.2 g/mol |
IUPAC Name |
disodium;4-aminobenzene-1,3-disulfonate |
InChI |
InChI=1S/C6H7NO6S2.2Na/c7-5-2-1-4(14(8,9)10)3-6(5)15(11,12)13;;/h1-3H,7H2,(H,8,9,10)(H,11,12,13);;/q;2*+1/p-2 |
InChI Key |
OIZLWWGSWBNNAM-UHFFFAOYSA-L |
Canonical SMILES |
C1=CC(=C(C=C1S(=O)(=O)[O-])S(=O)(=O)[O-])N.[Na+].[Na+] |
Origin of Product |
United States |
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